4-Chloro-2-(phenylamino)benzoic acid
Overview
Description
4-Chloro-2-(phenylamino)benzoic acid is an organic compound with the molecular formula C13H10ClNO2. It is a white or off-white crystalline powder that is stable in air but may discolor under light exposure . This compound is known for its role as a β-galactosidase inhibitor and has applications in various scientific fields .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(phenylamino)benzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules. Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including the presence of other drugs or substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(phenylamino)benzoic acid typically involves the reaction of 4-chloro-2-nitrobenzoic acid with aniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as iron powder and hydrochloric acid, which reduces the nitro group to an amino group, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(phenylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as iron powder and hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce nitro or amino derivatives .
Scientific Research Applications
4-Chloro-2-(phenylamino)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
2-(Phenylamino)benzoic acid: Similar structure but lacks the chloro substituent.
4-Chloro-2-nitrobenzoic acid: Precursor in the synthesis of 4-Chloro-2-(phenylamino)benzoic acid.
4-Chloro-2-(2-hydroxy-5-(methoxycarbonyl)phenylamino)benzoic acid: A derivative with additional functional groups
Properties
IUPAC Name |
2-anilino-4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIKNMBLKUFLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346820 | |
Record name | 4-chloro-2-(phenylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19218-88-3 | |
Record name | 4-chloro-2-(phenylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19218-88-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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